Reactive Handle vs. MICA
The target compound (CAS 52648-13-2) differs fundamentally from 5-methoxyindole-2-carboxylic acid (MICA, CAS 4382-54-1) by the presence of a 3-(2-aminoethyl) side chain. This additional primary amine group provides a distinct nucleophilic site for selective chemical transformations. While MICA is widely used as a precursor for amide, ester, and heterocyclic syntheses via its 2-carboxylic acid group, it lacks the capacity for reactions at the 3-position, such as Pictet-Spengler cyclizations to yield beta-carbolines or reductive aminations to generate more complex tryptamine derivatives . The presence of both a carboxylic acid and a primary amine in the target compound enables orthogonal protection strategies and dual-functionalization, a capability absent in MICA. Furthermore, the target compound's lower computed XLogP3 value (-1.1) compared to MICA's XLogP3 (approximately 1.9) [1] indicates significantly higher aqueous solubility, a critical factor for formulation in aqueous biological assays or further derivatization under mild conditions.
| Evidence Dimension | Functional Group Availability / Hydrophilicity |
|---|---|
| Target Compound Data | Functional groups: 2-carboxylic acid, 3-(2-aminoethyl), 5-methoxy; XLogP3: -1.1 |
| Comparator Or Baseline | 5-Methoxyindole-2-carboxylic acid (MICA, CAS 4382-54-1): Functional groups: 2-carboxylic acid, 5-methoxy; XLogP3: ~1.9 |
| Quantified Difference | Presence of additional reactive amine handle; LogP difference of ~3 units, indicating substantially higher hydrophilicity for the target compound. |
| Conditions | Computed physicochemical properties; structural analysis based on canonical SMILES [1]. |
Why This Matters
The dual carboxyl/amine functionality and enhanced hydrophilicity enable synthetic routes and aqueous-based applications that are impractical with MICA, directly impacting the choice of building block for complex molecule synthesis.
- [1] PubChem. (2025). 5-Methoxyindole-2-carboxylic acid. Compound Summary. PubChem CID 20401. View Source
